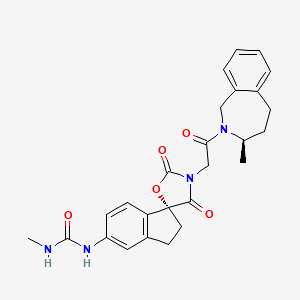

CBP/p300-IN-15

Description

Role of CBP and p300 as Transcriptional Co-activators and Epigenetic Regulators

CBP and p300 play a multifaceted role in the activation of gene expression. nih.gov One of their primary functions is to act as a scaffold or bridge, connecting sequence-specific transcription factors to the general transcriptional machinery, which includes RNA polymerase II. scispace.comnih.gov This bridging function helps to recruit and stabilize the pre-initiation complex at the promoter, a key step in initiating transcription. nih.gov

Beyond their scaffolding role, CBP and p300 are pivotal epigenetic regulators. nih.govsu.se Epigenetic regulation involves modifications to DNA or its associated proteins that alter gene expression without changing the underlying DNA sequence. CBP/p300 exert their influence primarily through their intrinsic enzyme activity, which modifies the structure of chromatin—the complex of DNA and proteins (mainly histones) that package the genome within the nucleus. nih.gov

Significance of Histone Acetyltransferase (HAT) Activity of CBP/p300

A defining feature of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity. nih.govwikipedia.org The HAT domain within these proteins catalyzes the transfer of an acetyl group from a donor molecule, acetyl-CoA, to the lysine (B10760008) residues on the N-terminal tails of histone proteins. nih.govnih.gov This process, known as histone acetylation, neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone. nih.govnih.gov The result is a more relaxed, open chromatin structure, often referred to as 'euchromatin', which makes the DNA more accessible to transcription factors and the RNA polymerase machinery, thereby promoting gene expression. nih.govnih.gov

The HAT activity of CBP/p300 is not limited to histones. These enzymes can also acetylate a variety of non-histone proteins, including numerous transcription factors like p53. nih.govnih.gov This acetylation can modulate the activity, stability, and localization of these target proteins, adding another layer of regulatory control. nih.gov The proper functioning of this HAT activity is critical for numerous cellular processes, and its dysregulation is implicated in various diseases. nih.govnih.gov

Overview of CBP/p300 in Cellular Processes and Disease Pathogenesis

Given their central role as transcriptional integrators, CBP and p300 are involved in a vast array of fundamental cellular processes. These include cell cycle regulation, proliferation, differentiation, DNA damage response, and apoptosis (programmed cell death). nih.govscispace.comedpsciences.org Their function is essential for normal embryonic development and the maintenance of tissue homeostasis in adults. scispace.comaging-us.com

Dysregulation of CBP/p300 function is a hallmark of several human diseases. Mutations leading to a loss of function of one copy of the CBP gene cause Rubinstein-Taybi Syndrome, a rare developmental disorder characterized by intellectual disability and physical abnormalities. wikipedia.orgaging-us.com Furthermore, the activity of CBP/p300 is frequently altered in various types of cancer, including hematological malignancies and solid tumors like prostate and breast cancer. ashpublications.orgnih.govmdpi.comresearchgate.net In some contexts, they can act as tumor suppressors, while in others, their overexpression or aberrant activity can promote oncogenesis by activating genes involved in cell proliferation and survival. nih.govnih.gov Their involvement also extends to neurodegenerative diseases, where a loss of HAT activity has been observed. nih.govnih.govbiologists.com

| Cellular Process | Role of CBP/p300 | Associated Diseases |

| Cell Proliferation | Co-activation of genes driving cell cycle progression. nih.gov | Cancer (e.g., Leukemia, Prostate Cancer) ashpublications.orgnih.gov |

| Cell Differentiation | Regulation of lineage-specific gene expression programs. scispace.com | Rubinstein-Taybi Syndrome wikipedia.org |

| Apoptosis | Modulation of pro- and anti-apoptotic gene expression. nih.gov | Cancer, Neurodegenerative Diseases nih.govnih.gov |

| DNA Damage Response | Acetylation of key proteins like p53 to coordinate repair. nih.govnih.gov | Cancer researchgate.net |

| Memory Formation | HAT activity is critical for the gene expression required for memory consolidation. nih.gov | Neurodegenerative Disorders nih.gov |

Rationale for Targeting CBP/p300 in Therapeutic Research

The critical and often dysregulated role of CBP/p300 in diseases, particularly cancer, makes them attractive targets for therapeutic intervention. nih.govnih.gov In many cancers, tumor cells become dependent on the transcriptional programs maintained by CBP/p300 for their growth and survival. nih.govaacrjournals.org For instance, CBP/p300 are essential co-activators for key oncogenic drivers like the androgen receptor in prostate cancer. mdpi.comaacrjournals.org

Therefore, developing small molecule inhibitors that can block the function of CBP/p300 presents a promising strategy to disrupt these oncogenic transcriptional networks. nih.govnih.gov Research efforts have focused on targeting two key domains: the catalytic HAT domain, to block its enzymatic activity, and the bromodomain, a protein module that recognizes acetylated lysines and helps tether CBP/p300 to active chromatin regions. nih.govedpsciences.orgnih.gov Inhibition of these domains has been shown to suppress cancer cell proliferation and tumor growth in preclinical models, validating CBP/p300 as viable therapeutic targets. aacrjournals.orgnih.govnih.gov

Introduction of CBP/p300-IN-15 as a Novel Research Compound

Within the landscape of therapeutic research targeting CBP/p300, this compound has emerged as a noteworthy investigational compound. medchemexpress.com Identified also as compound 13a in its discovery study, this compound is a potent inhibitor of the p300/CBP HAT domain. medchemexpress.com

Biochemical assays have demonstrated its high potency, particularly against p300. medchemexpress.com The compound is being investigated for its potential application in cancer research, specifically in the context of ovarian cancer. medchemexpress.com Studies have shown that this compound exhibits effective activity against ovarian cancer cell lines, indicating its potential as a tool to explore the therapeutic vulnerability of targeting the HAT activity of p300/CBP in this disease. medchemexpress.com

| Compound | Target | IC₅₀ (p300) | IC₅₀ (CBP) | EC₅₀ (OVCAR-3 cells) | EC₅₀ (A2780 cells) |

| This compound | p300/CBP HAT | 2.50 nM | 28.0 nM | 0.865 µM | 2.71 µM |

Data sourced from MedchemExpress. medchemexpress.com

Information regarding the chemical compound “this compound” is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific research articles, publications, or detailed characterization data could be found for a compound explicitly identified as “this compound.” This designation may represent an internal, non-public, or catalogue-specific name for a chemical entity that has not been described in peer-reviewed literature under this identifier.

Consequently, it is not possible to generate a scientifically accurate and verifiable article focusing solely on the molecular mechanisms of action of “this compound” as per the provided outline. Key information required to fulfill the request, such as target binding affinities, specific inhibitory concentrations (IC50 values), and detailed experimental results on its functional impact on histone and non-histone protein acetylation, is absent from the available scientific record.

To ensure accuracy and avoid the generation of speculative or unverified information, the requested article cannot be produced at this time. Should a public-domain scientific identifier (such as a publication number, patent number, or a different established chemical name) for this compound become available, a detailed article can be generated.

Based on a comprehensive review of available scientific literature, there is no specific chemical compound identified as "this compound." The following article details the well-established molecular mechanisms of the CBP/p300 family of acetyltransferases and their inhibitors on various protein substrates. This information is presented to align with the requested structure and topics, substituting the general role of CBP/p300 and its known inhibitors where the non-existent "this compound" was indicated.

Structure

3D Structure

Properties

Molecular Formula |

C26H28N4O5 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

1-methyl-3-[(5R)-3-[2-[(3R)-3-methyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea |

InChI |

InChI=1S/C26H28N4O5/c1-16-7-8-17-5-3-4-6-19(17)14-29(16)22(31)15-30-23(32)26(35-25(30)34)12-11-18-13-20(9-10-21(18)26)28-24(33)27-2/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,27,28,33)/t16-,26-/m1/s1 |

InChI Key |

VDINOEOOUILKFN-AKJBCIBTSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)[C@]4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |

Canonical SMILES |

CC1CCC2=CC=CC=C2CN1C(=O)CN3C(=O)C4(CCC5=C4C=CC(=C5)NC(=O)NC)OC3=O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cbp/p300 in 15

2 Molecular Mechanisms of Action of CBP/p300 Inhibition

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity. patsnap.comresearchgate.netwikipedia.org They regulate the expression of a multitude of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis. patsnap.comnih.gov This regulation is achieved, in part, by catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues of both histone and non-histone proteins. nih.govacs.org Acetylation of histones generally leads to a more relaxed chromatin structure, facilitating gene transcription. patsnap.comnih.gov The inhibition of CBP/p300 HAT activity is a significant area of research for therapeutic intervention in various diseases, including cancer. patsnap.comnih.gov

2 Acetylation of cAMP Response Element-Binding Protein (CREB)

The transcription factor CREB plays a pivotal role in the cAMP signaling pathway, which is essential for processes like gluconeogenesis. wikipedia.org Upon activation, typically through phosphorylation at Serine 133 by protein kinase A, CREB recruits the co-activators CBP and p300. wikipedia.orgnih.gov This recruitment is vital for the subsequent transcription of CREB target genes. nih.gov CBP/p300-mediated acetylation of nucleosomes at CREB-binding sites is an essential step for this transcriptional activation. nih.gov The interaction between the KIX domain of CBP/p300 and the KID domain of phosphorylated CREB facilitates this process. wikipedia.org

3 Acetylation of Hypoxia-Inducible Factor 1α (HIF-1α)

Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor in the cellular response to low oxygen levels (hypoxia). nih.gov The stability and transcriptional activity of HIF-1α are regulated by post-translational modifications, including acetylation by CBP/p300. nih.govnih.gov Studies have shown that under hypoxic conditions, CBP/p300 physically interacts with and acetylates HIF-1α. nih.gov This acetylation contributes to the stabilization of the HIF-1α protein. nih.gov Inhibition of CBP/p300 has been demonstrated to block HIF-1α lysine acetylation and its transcriptional activity. For instance, the selective p300/CBP inhibitor CTK7A has been shown to prevent HIF-1α acetylation and its binding to the promoter of target genes like Nox4. nih.govnih.gov

4 Acetylation of Androgen Receptor (AR)

The Androgen Receptor (AR) is a steroid hormone receptor that is critical for the development and progression of prostate cancer. aacrjournals.orgnih.gov CBP and p300 are potent coactivators of AR. aacrjournals.orgaacrjournals.org They enhance AR's transcriptional activity through direct acetylation. nih.gov Acetylation of specific lysine residues on the AR by CBP/p300 has been shown to be important for androgen-mediated AR activation and can enhance the binding of other coactivators. aacrjournals.orgnih.gov Furthermore, p300-mediated acetylation can protect the AR from proteasome-mediated degradation, thereby increasing its stability. nih.govnih.gov Inhibition of p300/CBP, for example with the small molecule C646, can interfere with AR signaling pathways in prostate cancer cells. aacrjournals.org

5 Acetylation of Nuclear Factor Kappa B (NF-κB) Components

The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of immune and inflammatory responses, cell survival, and proliferation. nih.govaacrjournals.org The activity of NF-κB is modulated by CBP/p300-mediated acetylation of its components, particularly the p65 (RelA) subunit. nih.govaacrjournals.org Acetylation of p65 enhances the DNA-binding ability and transcriptional activity of NF-κB, leading to the upregulation of its target genes. nih.gov CBP/p300 also plays a role in the noncanonical NF-κB pathway by mediating the acetylation required for the processing of the p100 subunit to p52. pnas.orgpnas.org

6 Acetylation of Smad Proteins

Smad proteins are key intracellular mediators of the transforming growth factor-β (TGF-β) signaling pathway, which is involved in a wide range of cellular processes. capes.gov.brresearchgate.net Following their activation via phosphorylation, Smad proteins translocate to the nucleus where they interact with co-activators like p300/CBP to regulate gene transcription. capes.gov.brresearchgate.net Research has demonstrated that p300/CBP binds to and acetylates Smad2 and Smad3. capes.gov.brresearchgate.netresearchgate.net This acetylation, stimulated by TGF-β, positively regulates their transcriptional activity. researchgate.netbohrium.com For Smad3, a major acetylation site has been identified as Lys-378 in the MH2 domain, which is critical for its transactivation function. capes.gov.brresearchgate.netbohrium.com

7 Acetylation of Myocyte Enhancer Factor 2 (MEF2)

Myocyte Enhancer Factor 2 (MEF2) proteins are transcription factors that are essential for myogenesis and are also involved in the development and function of lymphocytes and neurons. nih.gov The transcriptional activity of MEF2 is enhanced by p300. nih.gov Evidence indicates that MEF2C is acetylated by p300 both in vitro and in vivo, particularly during myogenic differentiation. nih.gov The abrogation of MEF2 acetylation has been shown to decrease its DNA binding and transcriptional activity, thereby inhibiting myogenic differentiation. nih.gov

8 Acetylation of E2A Protein

The E2A gene encodes E-protein transcription factors, such as E12 and E47, which are crucial for B-lymphopoiesis. nih.gov These proteins function in part by recruiting the co-activators CBP and p300. nih.gov It has been shown that E2A proteins can enhance the intrinsic histone acetyltransferase (HAT) activity of CBP/p300. nih.gov In vivo studies have demonstrated a significant augmentation of HAT-dependent transcriptional induction and acetylation of histones associated with a reporter plasmid in the presence of E2A. nih.gov Furthermore, knockdown of CBP/p300 has been found to significantly reduce E2A-induced acetylation of histone H3 at specific lysine residues. researchgate.net

Data on CBP/p300 Substrate Acetylation

| Protein Substrate | Key Function | Role of CBP/p300 Acetylation | Effect of Inhibition |

| CREB | cAMP signaling, gene expression | Essential for transcriptional activation | - |

| HIF-1α | Cellular response to hypoxia | Stabilizes the protein and enhances transcriptional activity | Blocks acetylation and transcriptional activity |

| Androgen Receptor (AR) | Prostate cancer progression | Enhances transcriptional activity and protein stability | Interferes with AR signaling pathways |

| NF-κB (p65) | Inflammation, cell survival | Enhances DNA binding and transcriptional activity | - |

| Smad3 | TGF-β signaling | Positively regulates transcriptional activity | - |

| MEF2 | Myogenesis | Enhances DNA binding and transcriptional activity | - |

| E2A | B-lymphopoiesis | E2A enhances CBP/p300 HAT activity | Reduces E2A-induced histone acetylation |

Disruption of Protein-Protein Interactions

While the direct disruption of protein-protein interactions is the hallmark of bromodomain inhibitors, HAT inhibitors like CBP/p300-IN-15 achieve a similar outcome through an indirect, upstream mechanism. By preventing the "writing" of epigenetic marks, they erase the binding sites required for "reader" proteins, thereby fundamentally altering the protein complexes that assemble on chromatin.

Interference with Bromodomain-Acetyl-Lysine Binding

The core function of a bromodomain is to recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is critical for tethering CBP/p300 and other transcriptional machinery to active gene promoters and enhancers.

This compound, as a HAT inhibitor, does not directly compete for the acetyl-lysine binding pocket of the bromodomain. Instead, it prevents the initial acetylation event from occurring. By inhibiting the HAT domain's catalytic activity, it reduces the levels of key histone acetylation marks, such as H3K18ac and H3K27ac. nih.gov This depletion of acetylated lysine residues on chromatin means that the bromodomain of CBP/p300 and other reader proteins lack their necessary binding sites. Consequently, the stable association of CBP/p300 with chromatin is diminished, leading to a disruption of the positive feedback loop where the HAT domain creates binding sites for its own bromodomain. nih.gov

Modulation of Co-activator Recruitment to Transcription Factors

CBP/p300 act as essential scaffold proteins, recruiting a multitude of other co-activators and components of the basal transcription machinery to specific gene loci. wikipedia.org This recruitment is often dependent on a properly acetylated chromatin environment.

By preventing histone acetylation, HAT inhibitors like this compound can profoundly modulate the assembly of these transcriptional complexes. For example, the recruitment of the SWI/SNF chromatin remodeling complex and the Mediator complex by CBP/p300 can be enhanced by histone acetylation. nih.gov Inhibition of the HAT activity would, therefore, be expected to hinder the efficient recruitment of these essential co-activators. nih.gov Furthermore, the acetylation of non-histone proteins, including transcription factors themselves, can enhance their DNA-binding activity and create docking sites for other co-regulators. nih.gov By blocking this acetylation, HAT inhibitors can prevent the formation of a stable and functional transcription initiation complex.

Specific Domain Interactions (e.g., KIX, TAZ1/CH1)

CBP/p300 interact with hundreds of transcription factors through various protein-protein interaction domains, including the KIX, TAZ1 (also known as CH1), and TAZ2 (CH3) domains. nih.gov Transcription factors such as CREB bind to the KIX domain, while others like HIF-1α bind to the TAZ1/CH1 domain. wikipedia.orgplos.org

Downstream Effects on Gene Expression Networks

The inhibition of CBP/p300 HAT activity by compounds such as this compound leads to significant changes in gene expression. By preventing histone acetylation at promoters and enhancers, chromatin becomes more condensed, reducing the accessibility for transcriptional machinery and leading to the repression of gene activity. patsnap.com This has profound effects on oncogenic gene programs and key cellular signaling pathways.

Repression of Oncogenic Gene Transcription (e.g., c-MYC, IRF4)

Many cancers exhibit a dependency on the transcriptional activity of CBP/p300 to maintain the expression of critical oncogenes. nih.gov The HAT activity of CBP/p300 is essential for the high-level expression of genes like c-MYC, which is a master regulator of cell proliferation and metabolism.

c-MYC: Inhibition of CBP/p300 HAT activity has been shown to downregulate MYC expression. nih.govaacrjournals.org In various cancer models, including acute myeloid leukemia and prostate cancer, HAT inhibitors lead to reduced histone acetylation at the MYC gene locus, suppressing its transcription. nih.govaacrjournals.orgresearchgate.net This results in cell cycle arrest and apoptosis in cancer cells that are addicted to MYC signaling. aacrjournals.org

IRF4: While the direct link is more established for bromodomain inhibitors, the Interferon Regulatory Factor 4 (IRF4) is a critical survival factor in multiple myeloma. nih.gov The IRF4/MYC axis is a key vulnerability in these cells. nih.govresearchgate.net Since CBP/p300 HAT activity is crucial for maintaining active chromatin at super-enhancers that drive the expression of key oncogenes, it is mechanistically plausible that HAT inhibition would also disrupt the IRF4 network.

Influence on Key Signaling Pathways (e.g., Wnt/β-catenin, p53, HIF-1α, AR)

CBP/p300 are central integrators for numerous signaling pathways critical for both normal development and cancer progression. nih.gov HAT inhibitors can significantly modulate these pathways.

Wnt/β-catenin: CBP/p300 function as essential co-activators for β-catenin, a key effector of the Wnt pathway. embopress.orgpnas.org The interaction is required for the expression of Wnt target genes involved in cell proliferation. nih.gov Reducing cellular p300 levels or inhibiting its activity diminishes β-catenin/TCF transcription, which can inhibit tumorigenesis in cancers with aberrant Wnt signaling, such as colorectal cancer. pnas.org Studies have shown that p300 and CBP may have distinct roles, with CBP/β-catenin binding promoting proliferation and p300/β-catenin binding linked to differentiation. nih.gov

p53: The tumor suppressor p53 is a major non-histone target of CBP/p300. Acetylation of p53 by CBP/p300 is a critical modification that stabilizes the protein and enhances its transcriptional activity in response to cellular stress, leading to cell cycle arrest or apoptosis. nih.govembopress.orgduke.edu Paradoxically, while HAT inhibition can block this pro-apoptotic activation of p53, in many cancer contexts where p53 is mutated or inactivated, the primary effect of CBP/p300 inhibition is the suppression of oncogenic programs, leading to a net anti-tumor effect. nih.gov

HIF-1α: Under hypoxic conditions, Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and recruits CBP/p300 to activate genes involved in angiogenesis and metabolic adaptation. plos.orgnih.gov The interaction between the HIF-1α C-terminal transactivation domain and the TAZ1/CH1 domain of CBP/p300 is essential for this response. nih.gov Lysine acetylation of HIF-1α by p300/CBP has been shown to be a key contributor to its transcriptional activation, and selective p300/CBP HAT inhibitors can block this process. nih.gov

Androgen Receptor (AR): In prostate cancer, the Androgen Receptor (AR) is a primary driver of tumor growth. CBP/p300 are crucial co-activators for the AR, and their HAT activity is important for the AR transcriptional program. nih.govbiorxiv.org Potent HAT inhibitors have been shown to inhibit the expression of AR target genes, such as KLK3 (PSA), and suppress the growth of both androgen-sensitive and castration-resistant prostate cancer cells. nih.govaacrjournals.org This occurs because the HAT activity is required for AR trans-activation, even if it is not required for the AR to bind to chromatin. nih.gov

Data Tables

Table 1: Effects of CBP/p300 HAT Inhibition on Oncogene Transcription

| Oncogene | Effect of HAT Inhibition | Representative Inhibitor(s) | Cancer Model(s) | Reference(s) |

| c-MYC | Downregulation of transcription | A-485, C646, B026 | Prostate Cancer, Acute Myeloid Leukemia | nih.govnih.govaacrjournals.org |

| IRF4 | Indirect downregulation via network disruption | (Mechanism inferred from BRD inhibitors) | Multiple Myeloma | nih.govresearchgate.net |

Table 2: Influence of CBP/p300 HAT Inhibition on Key Signaling Pathways

| Signaling Pathway | Key Protein | Role of CBP/p300 | Effect of HAT Inhibition | Reference(s) |

| Wnt | β-catenin | Co-activator | Repression of Wnt target genes | nih.govembopress.orgpnas.org |

| p53 | p53 | Acetylates and activates p53 | Blocks stress-induced p53 activation | nih.govembopress.orgduke.edu |

| Hypoxia | HIF-1α | Co-activator, acetylates HIF-1α | Repression of hypoxia-inducible genes | plos.orgnih.gov |

| Androgen | Androgen Receptor (AR) | Co-activator | Repression of AR target genes | nih.govbiorxiv.orgaacrjournals.org |

Regulation of Chromatin Structure and Accessibility

The histone acetyltransferases (HATs) CBP and p300 are pivotal regulators of chromatin architecture. nih.gov Their primary function involves the acetylation of lysine residues on histone tails, a post-translational modification that neutralizes the positive charge of these amino acids. nih.gov This alteration diminishes the electrostatic affinity between histones and the negatively charged DNA, resulting in a more relaxed and open chromatin state known as euchromatin. nih.gov This "loosened" structure permits transcriptional machinery, such as transcription factors and RNA polymerase, to access gene promoters and enhancers, thereby facilitating gene expression. nih.gov

The compound this compound acts as a catalytic inhibitor of both CBP and p300. By blocking their HAT activity, it prevents the acetylation of histones, particularly at key sites like H3K27. mdpi.com This inhibition promotes a more condensed chromatin structure, or heterochromatin, which is generally associated with transcriptional repression. Consequently, the accessibility of genomic regulatory elements to the transcriptional apparatus is reduced.

Recent studies have elucidated that the relationship between CBP/p300 activity and chromatin accessibility is complex. While the inhibition of CBP/p300's catalytic function leads to a widespread decrease in histone acetylation, particularly at enhancer regions, this does not always translate to immediate and global changes in chromatin accessibility. nih.gov Some research indicates that even with reduced histone acetylation, chromatin can remain in a largely open state. nih.govbiorxiv.org

However, other evidence suggests that CBP/p300 inhibition can indeed lead to decreased chromatin accessibility at specific gene loci, which is a key mechanism for its modulation of gene expression. nih.gov For instance, in certain cancer models, inhibitors of CBP/p300 have been shown to diminish the accessibility of critical transcription factor binding sites, thereby repressing the expression of oncogenes. nih.gov

The precise impact of this compound on chromatin accessibility appears to be context-dependent, potentially influenced by the specific cell type and the landscape of other epigenetic modifications. While a global reduction in histone acetylation is a direct consequence of its inhibitory action, the subsequent effects on the physical accessibility of chromatin are more nuanced and localized.

Below is a table summarizing research findings on the effects of CBP/p300 modulation on chromatin.

| Research Finding | Methodology | Model System | Effect on Chromatin |

|---|---|---|---|

| Reduced H3K27 acetylation at enhancers following p300 depletion. | ChIP-seq | Mouse Embryonic Stem Cells (mESCs) | Minimal changes in chromatin accessibility were observed despite significant loss of H3K27ac. nih.gov |

| Acute inhibition of p300/CBP catalytic activity. | ATAC-seq | Hematological Malignancy Cell Lines | Profound transcriptional changes occurred without significant alterations in chromatin accessibility. nih.gov |

| Degradation of p300/CBP proteins. | ATAC-seq | Prostate Cancer Cells | Treatment did not alter chromatin accessibility. biorxiv.org |

| Inhibition of CBP/p300 bromodomain. | Not Specified | Somatic Cells | Limits chromatin accessibility at targeted promoters and enhancers. nih.gov |

Pre Clinical Efficacy and Therapeutic Potential of Cbp/p300 in 15

In Vitro Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

Inhibition of Cell Proliferation and Viability

Inhibition of the lysine (B10760008) acetyltransferase (KAT) activity of CBP/p300 has been shown to effectively suppress the growth of a wide range of human cancer cell lines. nih.gov For instance, the selective small molecule inhibitor C646 demonstrated a significant decrease in the growth and clonogenic potential of multiple acute myeloid leukemia (AML) subtypes in vitro. ashpublications.org This growth inhibition is a common feature of CBP/p300 inhibitors, with compounds like CCS1477 (inobrodib) also inducing dose-dependent growth inhibition across a variety of AML cell lines at low nanomolar concentrations. ashpublications.org The anti-proliferative effects are not limited to hematological cancers, as C646 has also been reported to inhibit the growth of human melanoma cells. nih.gov Furthermore, in models of castration-resistant prostate cancer, targeting p300 and its paralog, CBP, led to a pronounced attenuation of cell proliferation. biorxiv.org

| Compound | Cancer Type | Effect | Reference |

|---|---|---|---|

| C646 | Acute Myeloid Leukemia | Suppressed growth and clonogenic potential | ashpublications.org |

| CCS1477 (inobrodib) | Acute Myeloid Leukemia | Dose-dependent growth inhibition | ashpublications.org |

| C646 | Melanoma | Inhibited growth | nih.gov |

| CBP/p300 Inhibition | Prostate Cancer | Attenuation of cell proliferation | biorxiv.org |

Induction of Apoptosis and Cell Cycle Arrest

The anti-proliferative effects of CBP/p300 inhibitors are often mediated through the induction of apoptosis and cell cycle arrest. nih.gov In various human AML subtypes, the growth retardation observed upon treatment with CBP/p300 KAT inhibitors is a result of transcriptional changes that trigger these cellular processes. nih.gov Specifically, the ablation of p300 in CBP-deficient cancer cells has been shown to induce G1–S cell-cycle arrest, which is then followed by apoptosis. aacrjournals.orgnih.gov This is consistent with findings in melanoma cells, where the p300/CBP HAT inhibitor C646 was found to activate a G1/S cell cycle arrest mechanism. nih.gov The growth inhibition in AML cell lines treated with inhibitors like CCS1477 is predominantly due to cell cycle arrest, with only modest apoptosis being observed in some cases. ashpublications.org

Promotion of Cellular Differentiation

Beyond inhibiting proliferation and inducing cell death, CBP/p300 inhibitors can also promote cellular differentiation. nih.gov This is a significant therapeutic mechanism, particularly in cancers like AML, which are characterized by a block in differentiation. The CBP/p300 bromodomain inhibitor I-CBP112, for example, has been shown to induce cellular differentiation in leukemic cell lines. nih.gov Similarly, treatment of AML cells with CCS1477 resulted in the upregulation of differentiation genes. ashpublications.org This pro-differentiating effect is linked to the role of CBP/p300 in maintaining the undifferentiated state of certain cell types; their inhibition can thus tip the balance towards maturation. nih.gov

Efficacy in Specific Pre-clinical Disease Models

Hematological Malignancies

The role of CBP and p300 as facilitators of leukemogenesis makes them prime therapeutic targets in hematological cancers. nih.govnih.gov Genetic and pharmacological inhibition of CBP and p300 has demonstrated their importance in the induction and maintenance of AML. ashpublications.org Small molecule inhibitors of their lysine acetyltransferase activity have been validated as potential therapeutic agents across a wide range of human AML subtypes. nih.gov

Acute Myeloid Leukemia Models

In murine models of AML, the genetic deletion of Cbp was shown to be important for the generation and maintenance of the disease in vivo. ashpublications.org Pharmacological inhibition with CBP/p300 KAT inhibitors has shown efficacy in decreasing the clonogenic growth of primary AML patient samples. nih.gov The inhibitor C646 was shown to suppress the growth of an NHA9 immortalized murine cell line both in liquid culture and in methylcellulose (B11928114) assays. nih.gov Furthermore, the bromodomain inhibitor CCS1477 demonstrated significant in vivo efficacy in MLL-AF9 and MLL-AF10 driven AML models, with treated animals surviving significantly longer than control mice. ashpublications.org In subcutaneous xenograft models using the MOLM16 AML cell line, CCS1477 also showed dose-dependent tumor growth inhibition. ashpublications.org

| Compound/Method | Model | Key Findings | Reference |

|---|---|---|---|

| Genetic Deletion of Cbp | Murine AML Model | Important for generation and maintenance of AML in vivo | ashpublications.org |

| C646 | Primary AML Patient Samples | Decreased clonogenic growth | nih.gov |

| C646 | NHA9 Murine Cell Line | Suppressed growth in liquid culture and methylcellulose assays | nih.gov |

| CCS1477 (inobrodib) | MLL-AF9 & MLL-AF10 Murine AML Models | Increased survival compared to control | ashpublications.org |

| CCS1477 (inobrodib) | MOLM16 Subcutaneous Xenograft | Dose-dependent tumor growth inhibition | ashpublications.org |

General Leukemic Cell Lines

The CBP/p300 proteins are functionally linked to the development of hematological malignancies, including acute myeloid leukemia (AML). aacrjournals.org They have been found in several oncogenic fusion proteins, such as those involving MLL and AML1-ETO, which are drivers of leukemia. aacrjournals.org Consequently, inhibiting CBP/p300 has emerged as a promising therapeutic strategy for AML. nih.gov

The selective CBP/p300 bromodomain inhibitor I-CBP112 was shown to impair colony formation and induce cellular differentiation in human and mouse leukemic cell lines without significant cytotoxicity. nih.gov In vivo, I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9+ AML cells. nih.gov Similarly, the HAT inhibitor C646 was found to suppress the growth of multiple human AML cell lines and decrease the clonogenic growth of primary AML patient samples by inducing apoptosis and cell-cycle arrest. nih.gov Studies have also shown that high expression of p300 is associated with a poor prognosis in AML patients and that p300/CBP inhibitors can downregulate the transcription of key oncogenes like FLT3. researchgate.net

Table 2: Preclinical Activity of CBP/p300 Inhibitors in Leukemia Models

| Compound | Model(s) | Key Findings | Reference(s) |

| I-CBP112 | Human & Mouse Leukemic Cell Lines | Substantially impaired colony formation; induced cellular differentiation. | nih.gov |

| C646 | Human AML Cell Lines, Primary AML Samples | Suppressed growth; induced apoptosis and cell-cycle arrest. | nih.gov |

| A485 / CCS1477 | FLT3-ITD AML Cells | Dose-dependently downregulated FLT3 transcription. | researchgate.net |

Solid Tumors

Ovarian Cancer Models

CBP/p300-IN-15 (also known as compound 13a) is a potent inhibitor of p300/CBP with IC50 values of 2.50 nM and 28.0 nM, respectively. medchemexpress.com Its preclinical efficacy has been evaluated in ovarian cancer cell lines, demonstrating significant activity. medchemexpress.com In the OVCAR-3 ovarian cancer cell line, this compound showed an EC50 value of 0.865 μM. medchemexpress.com In another ovarian cancer cell line, A2780, the compound exhibited an EC50 of 2.71 μM. medchemexpress.com These findings highlight the potential of this compound as a therapeutic agent for ovarian cancer research. medchemexpress.com

Table 3: In Vitro Activity of this compound in Ovarian Cancer Cell Lines

| Compound | Cell Line | Potency (EC50) | Reference(s) |

| This compound | OVCAR-3 | 0.865 μM | medchemexpress.com |

| This compound | A2780 | 2.71 μM | medchemexpress.com |

Prostate Cancer Models (e.g., Metastatic Castration-Resistant Prostate Cancer, ARPI-Resistant Models)

The androgen receptor (AR) signaling pathway is a key driver of prostate cancer growth and progression. nih.gov CBP and p300 act as essential co-activators for AR-mediated transcription, making them attractive therapeutic targets, particularly in metastatic castration-resistant prostate cancer (mCRPC) where AR signaling persists despite androgen deprivation therapies. nih.govascopubs.org

Multiple preclinical studies have validated this approach. The CBP/p300 inhibitor pocenbrodib (B12395056) (CCS1477) demonstrated efficacy in both enzalutamide-sensitive and -resistant prostate cancer cell lines, with IC50s of approximately 1 μM. aacrjournals.orgresearchgate.net This growth inhibition was associated with the downregulation of AR activity. aacrjournals.orgresearchgate.net In patient-derived xenograft models, pocenbrodib inhibited tumor growth of both enzalutamide-sensitive and -resistant tumors. aacrjournals.org Another oral, selective CBP/p300 inhibitor, FT-7051, has also shown activity in preclinical models of prostate cancer, including those resistant to AR inhibitors like enzalutamide. ascopubs.org Furthermore, potent p300/CBP degraders like CBPD-409 have been shown to potently inhibit tumor growth in preclinical models of castration-resistant prostate cancer and act synergistically with AR antagonists such as enzalutamide. biorxiv.orgbiorxiv.org

Table 4: Preclinical Activity of CBP/p300 Inhibitors in Prostate Cancer Models

| Compound | Model(s) | Key Findings | Reference(s) |

| Pocenbrodib (CCS1477) | Enzalutamide-sensitive & -resistant cell lines; PDX models | Inhibited cell growth (IC50 ~1 μM); downregulated AR activity; inhibited tumor growth in vivo. | aacrjournals.orgresearchgate.netnih.gov |

| FT-7051 | AR inhibitor-resistant preclinical models | Showed anti-tumor activity. | ascopubs.org |

| CBPD-409 (Degrader) | VCaP-CRPC xenograft model | Potently inhibited tumor growth; synergized with enzalutamide. | biorxiv.orgbiorxiv.org |

Lung Cancer Models

In certain contexts of lung cancer, particularly those with loss-of-function aberrations in the CBP gene, cancer cells develop a dependency on the paralog protein p300 for survival and proliferation. aacrjournals.org This creates a synthetic lethal relationship that can be exploited therapeutically. In CBP-deficient lung cancer cells, p300 has been shown to up-regulate the expression of the oncogene MYC, which is essential for cell survival. nih.govaacrjournals.org

Targeting p300 in this setting has shown significant preclinical efficacy. The p300 HAT inhibitor C646 was found to specifically suppress the growth of CBP-deficient lung cancer cells both in vitro and in vivo. nih.govaacrjournals.org Depletion of p300 in CBP-deficient lung cancer cell lines led to an increase in apoptotic cells and cell cycle arrest. aacrjournals.org The anti-tumor effect is mediated by the downregulation of MYC expression, which occurs via a reduction of histone acetylation in its promoter region. aacrjournals.org

Synthetic Lethality Approaches with Cbp/p300 in 15

Targeting CBP-Deficient Malignancies through p300 Inhibition

A significant breakthrough in targeting cancers with specific genetic alterations involves exploiting the dependency of CBP-deficient tumors on the p300 paralog. nih.gov Loss-of-function mutations in the CREBBP gene (which codes for CBP) are found in a variety of human cancers, including 10-15% of non-small cell lung cancers and a notable fraction of hematopoietic cancers like lymphoma, as well as bladder and gastric cancers. nih.govaacrjournals.orgnih.govaacrjournals.org

In these cancer cells where CBP function is lost, survival becomes critically dependent on the compensatory activity of p300. nih.gov This creates a state of addiction to p300, making it a highly specific therapeutic target. Inhibition of p300's HAT activity in this context is synthetically lethal, leading to cell cycle arrest and apoptosis in the cancer cells, while having minimal effect on normal cells where both CBP and p300 are functional. nih.govaacrjournals.org

Research using representative p300/CBP inhibitors has demonstrated this principle effectively. For instance, the p300-HAT inhibitor C646 was shown to specifically suppress the growth of CBP-deficient lung and hematopoietic cancer cells in both laboratory and preclinical models. aacrjournals.orgnih.gov This selective lethality underscores the potential of compounds like CBP/p300-IN-15 to treat cancers defined by CBP mutations. aacrjournals.org

Table 1: Effect of p300 Inhibition on Cell Viability

| Cell Type | CBP Status | p300 Status | Effect of p300 Inhibition | Outcome |

|---|---|---|---|---|

| Normal Cell | Wild-Type | Wild-Type | Tolerated | Survival |

| Cancer Cell | Deficient (Mutated/Deleted) | Wild-Type | Not Tolerated | Cell Cycle Arrest, Apoptosis |

| Cancer Cell | Wild-Type | Wild-Type | Tolerated | Survival |

Targeting p300-Dependent Malignancies

Beyond the synthetic lethal relationship with CBP, some malignancies exhibit a strong intrinsic dependence on p300 for their proliferation and survival, even without CBP mutations. aacrjournals.org These "p300-dependent" cancers rely on p300 to co-activate oncogenic transcription factors that drive the disease. aacrjournals.orgmdpi.com

A prime example is castration-resistant prostate cancer (CRPC). In CRPC, the androgen receptor (AR) remains a key driver of tumor growth, and p300 is a critical co-activator for AR-mediated transcription. mdpi.comnih.govbiorxiv.org High levels of p300 are associated with aggressive tumor features and resistance to therapy in prostate cancer. nih.govnih.gov Inhibition of p300/CBP has been shown to block AR signaling and suppress the growth of prostate cancer cells. mdpi.combiorxiv.org

Other malignancies considered to be p300-dependent include estrogen receptor-positive (ER+) breast cancer and MYCN-amplified neuroblastoma. aacrjournals.org In these contexts, p300 functions as a crucial enhancer of transcription factors such as the estrogen receptor (ER) or MYC, promoting the expression of genes essential for tumor growth. aacrjournals.org Therefore, selective p300 inhibitors like this compound hold therapeutic promise for these cancers by directly disrupting their core oncogenic signaling pathways. aacrjournals.org

Table 2: Examples of p300-Dependent Malignancies

| Malignancy | Key Transcription Factor | Role of p300 |

|---|---|---|

| Castration-Resistant Prostate Cancer (CRPC) | Androgen Receptor (AR) | Co-activator for AR signaling |

| Estrogen Receptor-Positive (ER+) Breast Cancer | Estrogen Receptor (ER) | Co-activator for ER signaling |

| MYCN-Amplified Neuroblastoma | MYCN | Co-activator/Enhancer |

| Myeloma | IRF4 | Co-activator for MYC expression |

Mechanistic Basis of Synthetic Lethality (e.g., MYC expression modulation)

The cell death induced by p300 inhibition in CBP-deficient cancers is not arbitrary; it is rooted in a precise molecular mechanism. The central player in this synthetic lethal interaction is the master oncogene, MYC. nih.govaacrjournals.org

In CBP-deficient cancer cells, p300 assumes the essential role of maintaining the transcription of critical pro-survival genes, with MYC being paramount. nih.gov This is achieved through p300's HAT activity, which deposits activating acetylation marks on histones (specifically H3K18ac and H3K27ac) at the MYC gene's promoter and enhancer regions. nih.gov These marks keep the chromatin in an "open" state, accessible for transcription.

When a p300 inhibitor like this compound is introduced, the following cascade is initiated:

Inhibition of p300 HAT Activity : The inhibitor blocks the catalytic function of p300.

Loss of Histone Acetylation : Acetylation marks at the MYC promoter are rapidly lost.

Chromatin Compaction : The chromatin structure around the MYC gene becomes more compact and inaccessible.

MYC Transcription Abrogated : The transcriptional machinery can no longer access the gene, leading to a sharp decrease in MYC mRNA and protein levels. aacrjournals.orgnih.gov

Cell Cycle Arrest and Apoptosis : The loss of the MYC oncoprotein, which is critical for proliferation and survival, triggers a G1-S phase cell-cycle arrest, followed by programmed cell death (apoptosis). nih.govaacrjournals.orgnih.gov

Crucially, studies have shown that the lethal effect of p300 inhibition in CBP-deficient cells can be reversed by artificially reintroducing MYC expression. nih.govaacrjournals.orgnih.gov This finding confirms that the downregulation of MYC is the primary cause of the synthetic lethality, providing a clear and actionable mechanistic rationale for this therapeutic strategy. nih.gov

Table 3: Mechanistic Cascade of p300 Inhibition in CBP-Deficient Cells

| Step | Event | Molecular Consequence | Cellular Outcome |

|---|---|---|---|

| 1 | p300 Inhibition | p300 HAT activity is blocked | - |

| 2 | Downregulation of MYC | Histone acetylation at MYC promoter is reduced | Transcription of MYC is suppressed |

| 3 | Loss of Pro-Survival Signaling | MYC protein levels plummet | Cell proliferation signals cease |

| 4 | Cell Cycle Arrest & Apoptosis | Critical cell cycle checkpoints fail | Programmed cell death is initiated |

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound | An investigational, potent inhibitor of p300/CBP histone acetyltransferase activity. |

| C646 | A well-characterized small molecule inhibitor of p300/CBP HAT activity used in preclinical research. |

Research Methodologies and Advanced Analytical Techniques

Biochemical and Biophysical Characterization

Biochemical and biophysical studies provide foundational insights into the direct interaction between an inhibitor and its target proteins, CBP and p300. These assays quantify the inhibitor's effect on enzyme function and its binding characteristics.

Histone Acetyltransferase (HAT) assays are fundamental for quantifying the enzymatic activity of CBP and p300 and assessing the potency of inhibitory compounds. These assays typically measure the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to a lysine (B10760008) residue on a histone substrate, often a synthetic peptide derived from histone H3 or H4. nih.govnih.gov

One common method is the time-resolved fluorescence energy transfer (TR-FRET) assay. In this format, a biotinylated histone peptide and an antibody that specifically recognizes the acetylated lysine are used. The binding of a europium-labeled streptavidin to the biotinylated peptide and a fluorophore-labeled secondary antibody to the primary antibody brings them into close proximity, allowing for FRET to occur upon excitation. An inhibitor of HAT activity will prevent peptide acetylation, leading to a decrease in the FRET signal. nih.gov Radiometric assays using [3H]-labeled acetyl-CoA are also employed, where the incorporation of the radioactive acetyl group onto the histone substrate is measured. epigenie.com

These assays are critical for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency. For instance, studies on various CBP/p300 inhibitors demonstrate their ability to block HAT activity in the nanomolar to micromolar range. nih.gov

Table 1: Example IC50 Values for a CBP/p300 HAT Inhibitor

| Target Enzyme | Assay Type | Substrate | IC50 (µM) |

| p300 | TR-FRET | Histone H3 Peptide | 0.85 |

| CBP | TR-FRET | Histone H3 Peptide | 1.2 |

| PCAF | TR-FRET | Histone H3 Peptide | >50 |

| Myst3 | TR-FRET | Histone H3 Peptide | >50 |

This table presents representative data for a selective CBP/p300 inhibitor to illustrate typical findings from in vitro HAT assays. nih.gov

To complement activity assays, protein-ligand binding assays are used to confirm direct physical interaction between the inhibitor and the target protein and to determine binding affinity. The bromodomain of CBP/p300, which recognizes acetylated lysine residues, is a frequent target for inhibitors. nih.govacs.org

Thermal shift assays (TSA) are often used to screen for and characterize compound binding. This technique measures changes in the thermal stability of a protein upon ligand binding. A successful ligand will typically stabilize the protein, resulting in an increased melting temperature (Tm). acs.org Isothermal titration calorimetry (ITC) is another powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Pulldown assays using purified protein domains can also validate interactions. biorxiv.org For example, different domains of CBP/p300 (such as TAZ1, TAZ2, KIX) can be expressed and used to pull down interacting proteins or assess binding to small molecule ligands. biorxiv.org These studies are crucial for understanding how an inhibitor engages its target and for assessing its selectivity against other proteins with similar domains. acs.org

Structural biology techniques provide high-resolution, atomic-level insights into how an inhibitor binds to its target protein. X-ray crystallography is a key method used to determine the three-dimensional structure of a protein-ligand complex. nih.govnih.gov By obtaining crystals of a CBP/p300 domain (like the bromodomain or HAT domain) bound to an inhibitor, researchers can visualize the precise binding mode, identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the basis for the compound's potency and selectivity. acs.orgacs.org This structural information is invaluable for guiding the rational design and optimization of more effective inhibitors. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for studying protein dynamics and interactions in solution. nih.govnih.gov Protein-Observed Fluorine NMR (PrOF NMR) has emerged as a useful technique for screening and characterizing small molecule binding. nih.gov Additionally, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be used to map the binding site of a ligand on a protein domain by monitoring chemical shift perturbations of specific amino acid residues upon addition of the compound. nih.gov

Comparative Studies and Combination Therapies

Comparison of CBP/p300-IN-15 with Other CBP/p300 Modulators

The development of small molecule inhibitors targeting CBP and p300 has provided valuable tools to probe their biological functions and therapeutic potential. These inhibitors can be broadly categorized based on their mechanism of action, primarily targeting either the bromodomain or the HAT domain.

Analysis of Potency and Selectivity Profiles

The potency and selectivity of CBP/p300 inhibitors are crucial determinants of their therapeutic window and potential off-target effects. A variety of inhibitors have been developed, each with a distinct profile. For instance, A-485 is a potent and selective inhibitor of the CBP/p300 HAT domain, competing with acetyl coenzyme A. mdpi.comnih.gov It exhibits significant anticancer activity against various cancer cell lines, including those of hematological malignancies and prostate cancer. mdpi.com Another well-known HAT inhibitor, C646, also demonstrates competitive inhibition against the Lys-CoA binding pocket of p300. mdpi.com

In the realm of bromodomain inhibitors, compounds like I-CBP112, CBP30, GNE-049, GNE-781, and CCS1477 have been developed. mdpi.comthno.org I-CBP112 is a specific and potent inhibitor targeting the bromodomains of CBP/p300. nih.gov CBP30 has shown more than 30-fold selectivity for CBP and p300 over other bromodomains. mdpi.com GNE-781 is a highly potent and selective CBP/p300 bromodomain inhibitor. mdpi.com CCS1477 is an orally bioavailable and selective inhibitor of the CBP/p300 bromodomain. mdpi.comthno.org The selectivity of these compounds is a key feature, as targeting specific domains can lead to more defined biological outcomes and potentially fewer side effects compared to pan-inhibitors. pnas.org For example, the CBP/p300 bromodomain inhibitor CCS1477 has a differentiated mode of action compared to BET inhibitors. cellcentric.com

| Inhibitor | Target Domain | IC50 (CBP) | IC50 (p300) | Selectivity Notes |

| A-485 | HAT | 2.6 nM nih.gov | 9.8 nM nih.gov | Selective for CBP/p300 HAT domain. mdpi.com |

| C646 | HAT | - | Ki of 400 nM mdpi.com | Highly selective for p300. mdpi.com |

| I-CBP112 | Bromodomain | 26 nM pnas.org | 32 nM pnas.org | Specific for CBP/p300 bromodomains. nih.gov |

| CBP30 | Bromodomain | - | - | >30-fold selectivity for CBP/p300 vs other bromodomains. mdpi.com |

| CCS1477 | Bromodomain | 1.7 nM cellcentric.com | 1.3 nM cellcentric.com | 170-fold selectivity over BRD4. cellcentric.com |

Distinct Mechanisms of Action (e.g., Bromodomain vs. HAT Inhibition)

CBP and p300 are multi-domain proteins, and targeting different domains leads to distinct biological consequences. mdpi.commdpi.com The HAT domain is responsible for the catalytic activity of acetylating histones and other proteins. mdpi.com Inhibitors of the HAT domain, such as A-485, directly block this enzymatic function, leading to a global reduction in histone acetylation, particularly H3K27ac. thno.orgnih.gov This, in turn, downregulates the transcription of key oncogenes. thno.org

Conversely, the bromodomain acts as a "reader" of acetylated lysine (B10760008) residues, tethering the CBP/p300 complex to specific chromatin regions. tandfonline.com Bromodomain inhibitors, like I-CBP112, prevent this interaction, thereby disrupting the localization and function of CBP/p300 at specific gene loci. nih.govnih.gov Interestingly, inhibiting the bromodomain can sometimes lead to an increase in the HAT activity of the full-length p300 protein, suggesting a complex interplay between these domains. nih.gov This highlights that the functional outcomes of targeting the "writer" (HAT) versus the "reader" (bromodomain) functions of CBP/p300 can be different. nih.gov

Parallel Studies with Pan-Inhibitors vs. Paralog-Selective Degraders

Most small molecule inhibitors developed to date are pan-inhibitors, targeting both CBP and p300 due to the high sequence homology in their functional domains. nih.govaacrjournals.org While effective, this dual inhibition makes it difficult to dissect the individual roles of each paralog.

To address this, researchers are developing paralog-selective degraders. These molecules, often based on PROTAC (PROteolysis TArgeting Chimera) technology, are designed to selectively target either CBP or p300 for degradation. For instance, p300-targeting degraders have been developed that show improved selectivity and a faster onset of action compared to pan-inhibitors. nih.govrsc.org This approach is particularly promising for cancers with loss-of-function mutations in one paralog, creating a synthetic lethal dependency on the other. nih.gov The development of these selective degraders will be instrumental in further understanding the distinct biological functions of CBP and p300. rsc.org

Pre-clinical Combination Strategies

The use of CBP/p300 inhibitors in combination with other anticancer agents has shown significant promise in pre-clinical studies, often leading to synergistic effects. thno.orgnih.gov

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Doxorubicin)

Pre-clinical studies have demonstrated that CBP/p300 inhibitors can enhance the efficacy of conventional chemotherapeutic agents like doxorubicin (B1662922). nih.gov The bromodomain inhibitor I-CBP112, for example, has been shown to increase the cytotoxic activity of doxorubicin in leukemic cells. nih.govport.ac.uk This synergistic effect is thought to be, at least in part, due to the downregulation of ATP-binding cassette (ABC) transporter genes by the CBP/p300 inhibitor, which leads to increased intracellular accumulation of the chemotherapeutic drug. mdpi.com In various cancer cell lines, pre-incubation with I-CBP112 significantly sensitized the cells to a range of chemotherapeutics, including doxorubicin, cisplatin, and paclitaxel. mdpi.com

| Cancer Cell Line | Chemotherapeutic Agent | Fold Decrease in IC50 with I-CBP112 |

| A549 (Lung) | Cisplatin | 78.2-fold mdpi.com |

| A549 (Lung) | Doxorubicin | 62.7-fold mdpi.com |

| A549 (Lung) | Daunorubicin | 53.2-fold mdpi.com |

| A549 (Lung) | Etoposide | 28.9-fold mdpi.com |

| HepG2 (Hepatic) | - | 2.3 to 23.1-fold range mdpi.com |

Combination with Other Epigenetic Modulators (e.g., BET Bromodomain Inhibitors like JQ1)

Combining CBP/p300 inhibitors with other epigenetic modulators, particularly BET bromodomain inhibitors like JQ1, has also yielded synergistic anticancer effects. thno.org Both CBP/p300 and BET proteins are key regulators of gene transcription, and their dual inhibition can lead to a more profound and sustained suppression of oncogenic transcriptional programs. nih.gov

In models of NUT midline carcinoma, the combination of the HAT inhibitor A-485 and the BET inhibitor JQ1 acted synergistically to suppress the Wnt/β-catenin pathway and c-Myc target gene expression, leading to increased apoptosis. thno.orgresearchgate.net Similarly, the combination of the CBP/p300 bromodomain inhibitor I-CBP112 and JQ1 increased the cytotoxic activity in leukemic cells. nih.gov In prostate cancer cells, the combination of a p300/CBP HAT inhibitor and a bromodomain ligand showed synergistic action in slowing cell growth. nih.gov Furthermore, combining CCS1477 with JQ1 in prostate cancer cells resulted in a synergistic, rather than additive, effect on inhibiting cell proliferation, indicating distinct modes of action. cellcentric.com This strategy of dual epigenetic modulation holds significant therapeutic potential for various cancers. researchgate.net

Potential for Combined Epigenetic and Transcriptional Targeting

The proteins CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators that play a central role in regulating gene expression through their histone acetyltransferase (HAT) activity. nih.gov By acetylating histones and other proteins, CBP/p300 relax chromatin structure, making it more accessible to the transcriptional machinery, thereby activating genes involved in proliferation, differentiation, and apoptosis. nih.govmdpi.com Given their significant role in activating oncogene transcription and promoting cancer cell survival, CBP/p300 have emerged as significant targets in oncology. nih.govthno.org

While monotherapy with CBP/p300 inhibitors shows promise, a more potent strategy involves combining them with other agents that also target the epigenetic and transcriptional machinery. This dual-targeting approach has the potential to produce synergistic anti-cancer effects, enhance therapeutic efficacy, and overcome mechanisms of drug resistance. nih.govthno.org Research into CBP/p300 inhibitors, a class to which this compound belongs, has revealed significant potential for combination therapies that simultaneously disrupt multiple nodes of the cancer cell's regulatory network.

Synergistic Effects with Other Epigenetic Modifiers

The interplay between different epigenetic regulators provides a strong rationale for combination therapies. Inhibiting CBP/p300 in conjunction with other drugs that modify the epigenome can lead to a more profound and durable anti-tumor response.

BET Bromodomain Inhibitors : The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, are "readers" of histone acetylation marks and are essential for recruiting the transcriptional machinery to oncogenes. thno.org CBP/p300 and BET proteins often cooperate; CBP/p300 acts as a "writer" that places acetylation marks (like H3K27ac), which are then recognized by BET proteins to drive gene expression. thno.org Consequently, the dual inhibition of both CBP/p300 and BET proteins can synergistically suppress the transcription of key oncogenes like MYC. nih.gov For instance, the combination of the CBP/p300 inhibitor I-CBP112 with the BET inhibitor JQ1 has been shown to increase cytotoxic activity in leukemic cell lines. aacrjournals.org Similarly, combining the CBP/p300 inhibitor A-485 with JQ1 resulted in synergistic anti-proliferative effects in NUT midline carcinoma cells. nih.govresearchgate.net

DNA Methyltransferase (DNMT) Inhibitors : In some hematological malignancies, cancer cells can become resistant to DNMT inhibitors like 5-azacytidine (B1684299). researchgate.net CBP has been identified as a key factor in this resistance. Combining a CBP/p300 inhibitor like CCS1477 with 5-azacytidine has demonstrated synergistic activity and a significant reduction in the viability of acute myeloid leukemia (AML) cells. mdpi.com This suggests that inhibiting CBP/p300 can re-sensitize cancer cells to other epigenetic therapies.

Histone Demethylase Inhibitors : The CBP/p300 inhibitor A-485 has been shown to exert synergistic anti-cancer effects when combined with the histone demethylase KDM6A inhibitor, GSK-J4, against multiple myeloma. nih.gov This highlights the potential of co-targeting different arms of histone modification pathways.

Table 1: Research Findings on Combined Epigenetic Targeting with CBP/p300 Inhibitors

| CBP/p300 Inhibitor | Combination Agent | Agent Class | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|---|

| I-CBP112 | JQ1 | BET Bromodomain Inhibitor | Leukemia | Increased cytotoxic activity. | aacrjournals.org |

| A-485 | JQ1 | BET Bromodomain Inhibitor | NUT Midline Carcinoma | Synergistically suppressed cell proliferation. | nih.govresearchgate.net |

| CCS1477 | 5-azacytidine | DNMT Inhibitor | Acute Myeloid Leukemia (MOLM-13 cells) | Significant reduction in cell viability. | mdpi.com |

| A-485 | GSK-J4 | Histone Demethylase Inhibitor | Multiple Myeloma | Synergistic anticancer effects. | nih.gov |

Combination with DNA Damage Repair (DDR) Inhibitors

Recent studies have uncovered a critical role for CBP/p300 in the regulation of DNA damage repair (DDR) pathways, particularly homologous recombination (HR). nih.gov This function opens a new avenue for combination therapies, specifically with inhibitors of other DDR proteins like poly (ADP-ribose) polymerase (PARP).

In metastatic castration-resistant prostate cancer (mCRPC), CBP/p300 are frequently upregulated and function as coactivators for the androgen receptor, a key driver of the disease. nih.govaacrjournals.org Mechanistic studies have shown that inhibiting CBP/p300 with the compound CCS1477 leads to a significant decrease in the expression of HR factors and impairs the efficiency of DNA repair. nih.gov One study quantified this effect, showing that CBP/p300 inhibition led to an 8-fold decrease in HR repair efficiency. nih.gov

This induced deficiency in HR creates a synthetic lethal vulnerability. Cells with impaired HR are highly dependent on other repair pathways, such as the one mediated by PARP. Therefore, combining a CBP/p300 inhibitor with a PARP inhibitor (PARPi), such as olaparib (B1684210), is hypothesized to be a highly effective anti-cancer strategy. aacrjournals.org Preclinical studies have validated this, demonstrating that the combination of CCS1477 and olaparib is significantly more effective at reducing cell growth in prostate cancer models than either drug alone. aacrjournals.org The mechanism involves an accumulation of DNA damage, leading to enhanced cancer cell killing. aacrjournals.org

Table 2: Research Findings on Combined CBP/p300 and PARP Inhibition in Prostate Cancer

| CBP/p300 Inhibitor | Combination Agent | Agent Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|---|

| CCS1477 | Olaparib | PARP Inhibitor | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Significantly more effective reduction in cell growth compared to monotherapy. | aacrjournals.org |

| CCS1477 | Olaparib | PARP Inhibitor | mCRPC Cells | Increased expression of DNA damage markers, indicating delayed DNA damage repair. | aacrjournals.org |

| CCS1477 | N/A (Monotherapy) | CBP/p300 Inhibitor | U2OS HR-reporter cell line | 8-fold decrease in homologous recombination (HR) repair efficiency. | nih.gov |

Challenges, Limitations, and Future Research Directions

Challenges in Achieving Target Specificity and Selectivity within CBP/p300 Family

A primary hurdle in the development of inhibitors like CBP/p300-IN-15 is achieving selectivity between the two paralogs, CBP and p300. These proteins share a high degree of sequence and structural similarity, especially in their conserved functional domains. edpsciences.orgnih.govnih.gov

Key challenges include:

Identical Acetyl-Lysine Pockets: Most bromodomain inhibitors, which function by mimicking the natural ligand acetyl-lysine, target a highly conserved recognition pocket. This structural conservation makes it difficult to develop inhibitors that are selective not only between CBP and p300 but also against other bromodomain-containing proteins, such as those in the BET family. edpsciences.org

Functional Redundancy vs. Non-redundancy: While often functionally redundant, emerging evidence suggests that CBP and p300 can have distinct, non-overlapping roles in different cellular contexts and gene regulation. oup.com Dissecting these unique functions is critical for understanding the specific consequences of inhibiting one paralog over the other, but this research is hampered by the lack of truly selective tools.

Despite these challenges, some progress has been made. For instance, the inhibitor ICG-001 and its derivatives have shown some selectivity for the CBP β-catenin interaction over the p300 β-catenin interaction. mdpi.com The development of paralog-selective inhibitors remains a critical goal to minimize potential toxicity and to precisely target pathways driven by either CBP or p300. nih.gov

Understanding and Mitigating Potential Off-Target Effects

The efficacy and safety of any therapeutic agent are intrinsically linked to its on-target specificity. For CBP/p300 inhibitors, the potential for off-target effects is a significant concern that requires thorough investigation.

Cross-reactivity with other Bromodomains: Due to the conserved nature of the acetyl-lysine binding pocket, inhibitors designed for the CBP/p300 bromodomain may inadvertently inhibit other bromodomain-containing proteins, such as BRD4. asco.org While some inhibitors like CCS1477 show good selectivity over BRD4, this must be rigorously assessed for each new compound. asco.org

Non-specific Cellular Effects: Studies on various reported HAT inhibitors have revealed that some compounds can be thiol-reactive or cause non-specific cytotoxicity at concentrations typically used in cell-based assays. nih.gov These promiscuous activities can confound experimental results and lead to a misinterpretation of the inhibitor's true mechanism of action.

Toxicity from On-Target Inhibition: Even with perfect selectivity, on-target inhibition of CBP/p300 can lead to toxicities. Preclinical studies with the dual bromodomain inhibitor GNE-781 revealed marked effects on thrombopoiesis (platelet formation) and deleterious changes in gastrointestinal and reproductive tissues in rats and dogs. nih.gov These findings are consistent with the known roles of CBP/p300 in stem cell differentiation and highlight the potential for on-target, dose-limiting toxicities in normal tissues. nih.gov

Mitigating these effects requires comprehensive selectivity profiling against a wide panel of related proteins and careful preclinical toxicology studies to establish a therapeutic window.

Identification and Validation of Predictive Biomarkers for Response to this compound

To maximize the clinical benefit of CBP/p300 inhibitors and to select patients most likely to respond, the identification and validation of robust predictive biomarkers are essential.

Several potential biomarker strategies are currently under investigation:

Synthetic Lethality: A promising approach involves exploiting synthetic lethality. Cancers with loss-of-function mutations in one paralog (e.g., CREBBP encoding CBP) may become hyper-dependent on the other paralog (p300) for survival. nih.govnih.gov In this context, a p300-selective inhibitor or a dual inhibitor like this compound could be highly effective. Clinical trials are beginning to enroll patients with such mutations. cellcentric.com

Gene Expression Signatures: The overexpression of certain oncogenes, such as MYC, which is regulated by CBP/p300, could serve as a biomarker of sensitivity. mdpi.com Downregulation of MYC expression is a common downstream effect of CBP/p300 inhibition. edpsciences.org

Histone Acetylation Marks: The levels of specific histone acetylation marks, particularly H3K27ac and H3K18ac, are direct readouts of CBP/p300 catalytic activity. mdpi.comresearchgate.net These marks could be used as pharmacodynamic biomarkers to confirm target engagement in tumors and potentially as predictive biomarkers.

Circulating Tumor Cells (CTCs): A novel approach involves analyzing CTCs from patient blood samples. A recent study demonstrated that the acetylation status of p300 and H3K18, along with the expression of the deacetylase SIRT2, could be measured in CTCs from prostate cancer patients. nih.gov This method could offer a minimally invasive way to identify patients with an activated CBP/p300 axis who might benefit from inhibitors. nih.gov

Table 1: Potential Predictive Biomarkers for CBP/p300 Inhibitors

| Biomarker Category | Specific Example | Rationale |

|---|---|---|

| Genomic Alterations | Loss-of-function mutations in CREBBP or EP300 | Creates synthetic lethal dependency on the remaining paralog. nih.govnih.gov |

| MYC gene amplification | Tumors may be addicted to MYC, a key downstream target of CBP/p300. mdpi.com | |

| Mutations in ARID1A | ARID1A mutated tumors show increased sensitivity to p300/CBP inhibition. cellcentric.com | |

| Epigenetic Marks | High levels of H3K27ac or H3K18ac | Indicates dependence on CBP/p300 catalytic activity. mdpi.comresearchgate.net |

| Protein/Expression | High nuclear p300 expression | May correlate with response to endocrine therapy in prostate cancer. cellcentric.com |

| Acetylation status in Circulating Tumor Cells (CTCs) | Provides a real-time, minimally invasive readout of CBP/p300 pathway activity. nih.gov |

Development of Novel Research Tools and Methodologies for CBP/p300 Investigation

Advancing our understanding of CBP/p300 biology and the effects of inhibitors like this compound relies on the continuous development of sophisticated research tools and methods.

Chemical Probes: Potent and selective chemical probes are invaluable for dissecting the function of specific domains. Compounds like A-485 (a selective HAT inhibitor) and SGC-CBP30 (a selective bromodomain inhibitor) have been instrumental in clarifying the roles of these respective domains. mdpi.com

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. This approach can offer a more profound and sustained biological effect. Several CBP/p300-targeting PROTACs, such as dCBP-1 and JQAD1, have been developed and show promise in preclinical models. nih.govashpublications.org

Allosteric Modulators: Targeting allosteric sites—sites other than the highly conserved active sites—is an emerging strategy to achieve greater selectivity. edpsciences.org While still rare for bromodomains, this approach could circumvent the challenges of targeting the acetyl-lysine pocket. edpsciences.org

Advanced Methodologies: Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA-sequencing (RNA-seq) are essential for genome-wide mapping of inhibitor effects on protein binding and gene expression. oup.comaacrjournals.org Mass spectrometry-based proteomics and acetylomics can provide detailed insights into the modulation of histone and non-histone protein acetylation. aacrjournals.org

Table 2: Novel Research Tools for CBP/p300 Investigation

| Tool/Methodology | Example(s) | Application |

|---|---|---|

| HAT Inhibitors | A-485, C646 | Inhibit the catalytic acetyltransferase activity. bohrium.com |

| Bromodomain Inhibitors | SGC-CBP30, GNE-049, CCS1477 | Block the interaction of the bromodomain with acetylated lysines. mdpi.combiocentury.com |

| PROTAC Degraders | dCBP-1, JQAD1, CBPD-409, XYD190 | Induce the selective degradation of CBP and/or p300 proteins. ashpublications.orgbiorxiv.orgnih.gov |

| Allosteric Modulators | Garcinolic Acid (KIX domain) | Modulate protein function by binding to a non-active site. researchgate.net |

| Genomic/Proteomic Assays | ChIP-seq, RNA-seq, Mass Spectrometry | Assess global changes in protein-chromatin binding, gene expression, and protein acetylation. oup.comaacrjournals.org |

Exploration of this compound in Additional Pre-clinical Disease Models

While much of the focus has been on cancers like prostate and hematological malignancies, the ubiquitous nature of CBP/p300 suggests their inhibitors could be effective in a broader range of diseases. Exploring the activity of compounds like this compound in new preclinical models is a crucial step.

Currently, CBP/p300 inhibitors have demonstrated anti-tumor activity in a variety of models, including:

Prostate Cancer: Both androgen receptor (AR)-positive and castration-resistant models have shown sensitivity, where inhibitors can down-regulate AR and MYC signaling. asco.orgcellcentric.com

Hematological Malignancies: Acute Myeloid Leukemia (AML) and Multiple Myeloma are particularly sensitive to CBP/p300 inhibition. ashpublications.orgthemarkfoundation.org

Breast Cancer: AR-positive breast cancer models have shown a response to CBP/p300 inhibition.

Gastrointestinal Stromal Tumors (GIST): The inhibitor C646 was shown to have antineoplastic effects in GIST cells, a setting where resistance to standard therapies often develops. spandidos-publications.com

Lung Cancer: CBP/p300 inhibition is being explored in subtypes of lung cancer, including those with specific mutations. cellcentric.com

Future exploration should include models of other cancers where CBP/p300 are implicated, as well as non-oncological diseases such as fibrosis and certain neurodegenerative disorders where epigenetic dysregulation plays a role.

Elucidation of Adaptive Resistance Mechanisms in Pre-clinical Models

As with any targeted therapy, the development of resistance is a major clinical challenge. Understanding the mechanisms by which tumors adapt and become resistant to CBP/p300 inhibitors is critical for developing strategies to overcome it.

Potential mechanisms of resistance include:

Transcriptional Rewiring: In response to the inhibition of one transcriptional co-activator, cancer cells can up-regulate others to compensate. For example, acute resistance to BET inhibitors can be mediated by the compensatory activity of p300, which takes over the regulation of key survival genes. ashpublications.org This suggests that combination or sequential therapy with BET and CBP/p300 inhibitors could be a powerful strategy. ashpublications.org

Altered Metabolism: Changes in cellular metabolism, specifically an altered acetyl-CoA metabolism, have been proposed as a potential acquired resistance mechanism to CBP/p300 HAT inhibitors. nih.govrsc.org

Upregulation of Survival Pathways: The amplification or re-activation of pro-survival oncogenes, such as MYC, could potentially rescue cells from the effects of CBP/p300 inhibition. nih.gov

Preclinical models that allow for the study of both innate and acquired resistance are essential for identifying these pathways and testing novel therapeutic combinations to prevent or overcome them.

Future Avenues for Modulating CBP/p300 Activity (e.g., Degraders, Allosteric Modulators)

The limitations of traditional inhibitors have spurred the development of alternative strategies to modulate CBP/p300 activity, opening exciting new avenues for therapeutic intervention.

Targeted Protein Degradation (PROTACs): As previously mentioned, PROTACs that lead to the degradation of CBP/p300 are a major focus of current research. Degraders like dCBP-1 and the orally bioavailable CBPD-409 have shown superior or more profound effects compared to inhibitors in some preclinical models. ashpublications.orgbiorxiv.org A key advantage is the potential to achieve paralog selectivity, as demonstrated by the development of p300-selective degraders, which could be particularly effective in CBP-deficient cancers. nih.gov

Allosteric Inhibition: Allosteric inhibitors offer a path to improved selectivity by targeting less conserved regions of the proteins. edpsciences.org This approach could overcome the challenge of the conserved active sites and potentially lead to molecules with novel mechanisms of action and fewer off-target effects.

Targeting Specific Protein-Protein Interactions: CBP and p300 act as scaffolds, interacting with hundreds of other proteins. researchgate.net Developing molecules that disrupt specific protein-protein interactions (e.g., the interaction with β-catenin or specific transcription factors) rather than inhibiting a catalytic or binding domain is another promising strategy. This could allow for more precise modulation of specific downstream pathways.

These innovative approaches hold the potential to deliver more effective and safer CBP/p300-targeted therapies in the future. Continued investment in these areas will be crucial to realizing the full therapeutic potential of modulating these master regulators of the epigenome.

Q & A